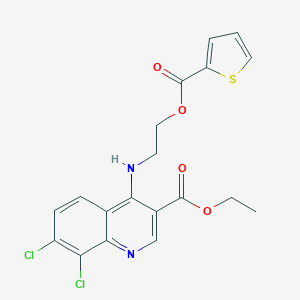
2-(3-Isobutyrylthioureido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isobutyrylthioureido)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IBTBA, and its molecular formula is C12H16N2O2S.
Mechanism of Action
The mechanism of action of 2-(3-Isobutyrylthioureido)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to have potent inhibitory effects on various enzymes, including carbonic anhydrase and urease.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Isobutyrylthioureido)benzamide has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been shown to have potential anticancer activity, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-Isobutyrylthioureido)benzamide in lab experiments is its unique chemical structure, which makes it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(3-Isobutyrylthioureido)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as biochemistry and pharmacology.
Synthesis Methods
The synthesis of 2-(3-Isobutyrylthioureido)benzamide involves the reaction between 3-amino benzoic acid and isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to form the final product, which is purified by recrystallization.
Scientific Research Applications
2-(3-Isobutyrylthioureido)benzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Its unique chemical structure and properties make it a promising candidate for drug discovery research.
properties
Product Name |
2-(3-Isobutyrylthioureido)benzamide |
|---|---|
Molecular Formula |
C12H15N3O2S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-(2-methylpropanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C12H15N3O2S/c1-7(2)11(17)15-12(18)14-9-6-4-3-5-8(9)10(13)16/h3-7H,1-2H3,(H2,13,16)(H2,14,15,17,18) |
InChI Key |
RLZAOEBBBPYDJK-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)

![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)




![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)